Hypocrellin b

Overview

Description

Hypocrellin B (HB) is a natural pigment of perylquinone derivatives isolated from the traditional Chinese herb Hypocrella bambuase . It has significant anti-tumor and anti-viral properties as well as a strong photodynamic effect on malignant tumor, and human immunodeficiency virus type I (HIV-I) .

Synthesis Analysis

The synthesis of Hypocrellin B involves a series of complex biochemical reactions. Studies have found that hydrogen peroxide (H2O2) and nitric oxide (NO) are necessary signal molecules involved in the synthesis of hypocrellin in elicited cells . In addition, a study showed that overexpressing an isoform of sbPKS (sbPKSa) in Shiraia bambusicola could dramatically down-regulate the expression of the original gene sbPKS and nearly inhibit the production of hypocrellins .

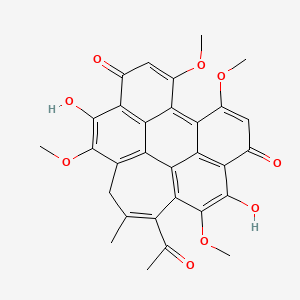

Molecular Structure Analysis

Hypocrellin B has a complex molecular structure with the formula C30H24O9 . It consists of aromatic rings, phenolic hydroxyl groups, carbonyl groups, side-rings, and methoxyl groups .

Chemical Reactions Analysis

Upon light irradiation, Hypocrellin B produces reactive oxygen species (ROS), including singlet oxygen (1 O2), superoxide (O2−), hydroxyl radical (• OH), and hydrogen peroxide (H2O2) . This photodynamic action is a key part of its therapeutic effects.

Physical And Chemical Properties Analysis

Hypocrellin B has a molecular weight of 528.5 g/mol . It has two major fluorescence peaks including the neutral mono-molecule at ∼610 nm, an excited proton at ∼660 nm, and the zwitterions between ∼610 nm to 660 nm .

Scientific Research Applications

- Field : Oncology

- Application : Hypocrellin B is used in photodynamic therapy for the treatment of hepatocellular carcinoma .

- Method : Biodegradable Hypocrellin B nanoparticles are coated with neutrophil membranes for hepatocellular carcinoma photodynamics therapy effectively via JUNB/ROS signaling .

- Results : The therapy has shown effectiveness in treating hepatocellular carcinoma .

- Field : Medical Physics

- Application : Hypocrellin B is used in ultrasound-enhanced self-exciting photodynamic therapy .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not provided in the source .

- Field : Virology

- Application : Hypocrellin B is used in antimicrobial photodynamic therapy against SARS-CoV-2 .

- Method : The therapy targets the infection area using photosensitizers with a specific wavelength .

- Results : The therapy might be a good choice for the prevention and treatment of SARS-CoV-2 .

- Field : Oncology

- Application : Hypocrellin B is used to enhance photodynamic therapy efficacy in hepatocellular carcinoma .

- Method : Tranferrine-modified cancer cell member coating Hypocrellin B derived nanomaterials are used for enhanced photodynamic therapy efficacy .

- Results : The therapy has shown enhanced efficacy in treating hepatocellular carcinoma .

- Field : Microbiology

- Application : Hypocrellin B is used in the photodynamic inactivation of Staphylococcus aureus .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not provided in the source .

- Field : Pharmacology

- Application : Hypocrellin B is used in sonodynamic therapy to reverse multidrug resistance .

- Method : Hypocrellin B triggered sonodynamic therapy reverses multidrug resistance of doxorubicin-resistant SGC7901/ADR cells via down-regulation of P-gp expression .

- Results : The therapy has shown effectiveness in reversing multidrug resistance .

Photodynamic Therapy for Hepatocellular Carcinoma

Ultrasound-Enhanced Self-Exciting Photodynamic Therapy

Antimicrobial Photodynamic Therapy against SARS-CoV-2

Enhanced Photodynamic Therapy Efficacy in Hepatocellular Carcinoma

Photodynamic Inactivation of Staphylococcus Aureus

Sonodynamic Therapy for Multidrug Resistance

Safety And Hazards

properties

IUPAC Name |

12-acetyl-9,17-dihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O9/c1-10-7-12-18-23-19(27(34)29(12)38-5)13(32)8-15(36-3)21(23)22-16(37-4)9-14(33)20-25(22)24(18)26(17(10)11(2)31)30(39-6)28(20)35/h8-9,34-35H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMXTMAIKRQSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hypocrellin b | |

CAS RN |

123940-54-5 | |

| Record name | 1H-Cyclohepta[ghi]perylene-5,12-dione, 3-acetyl-6,11-dihydroxy-4,8,9,13-tetramethoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674057.png)

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)

![(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid](/img/structure/B1674066.png)

![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)